1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide

Description

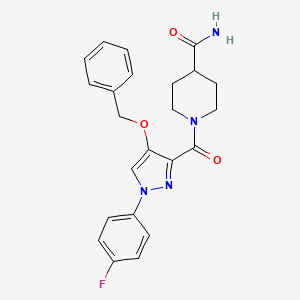

This compound features a pyrazole core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a benzyloxy moiety. The pyrazole ring is linked via a carbonyl group to a piperidine-4-carboxamide scaffold. The piperidine-4-carboxamide moiety contributes to hydrogen-bonding capacity, which could modulate receptor binding or solubility .

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c24-18-6-8-19(9-7-18)28-14-20(31-15-16-4-2-1-3-5-16)21(26-28)23(30)27-12-10-17(11-13-27)22(25)29/h1-9,14,17H,10-13,15H2,(H2,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNPPDURWKVZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Biological Activity

1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide, with the CAS number 1170174-22-7, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The structure features a pyrazole ring connected to a piperidine moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammation. Key mechanisms include:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazole compounds can significantly inhibit the proliferation of cancer cells, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell lines. For instance, certain pyrazole-based compounds demonstrated IC50 values ranging from 6 to 63 μM in competitive binding assays against key receptors involved in tumor invasion .

- Modulation of Signaling Pathways : The compound has been reported to inhibit critical signaling pathways such as ERK phosphorylation and NF-κB signaling, which are essential for cancer cell survival and proliferation .

- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Inhibits proliferation in various cancer cell lines; effective against MDA-MB-231 and PDAC cells. |

| Anti-inflammatory Effects | Modulates inflammatory pathways; potential use in treating inflammatory diseases. |

| Cytotoxicity | Induces apoptosis in cancer cells; linked to activation of caspases and mitochondrial dysfunction. |

Case Studies

- Antitumor Efficacy : Research conducted on pyrazole derivatives has shown promising results in inhibiting tumor growth. One study highlighted that a specific derivative demonstrated significant cytotoxic effects against MDA-MB-231 cells, leading to reduced invasion and migration capabilities .

- Combination Therapy : A study explored the synergistic effects of combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity when used in combination, suggesting potential for improved treatment regimens for resistant cancer types .

- In Vivo Studies : Animal model studies have indicated that compounds similar to this compound exhibit significant antitumor activity, supporting their further development as therapeutic agents .

Scientific Research Applications

Kinase Inhibition

The compound has been identified as a potent inhibitor of various kinases, which are critical in regulating cellular functions and signaling pathways. Kinase inhibitors are vital in cancer therapy and other diseases.

- Mechanism of Action : The pyrazole moiety is known to interact with the ATP-binding site of kinases, effectively blocking their activity. This inhibition can lead to reduced cell proliferation and survival in cancer cells.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising results in treating various cancers, including breast cancer and melanoma. The specific compound may exhibit similar properties due to its structural analogies with established anticancer agents.

- Case Study : A study highlighted that pyrazole-based compounds demonstrated significant anticancer activity through selective inhibition of specific kinases involved in tumor growth and metastasis .

Anti-Parasitic Properties

The compound's structural features suggest potential anti-parasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria.

- Research Findings : Compounds with similar pyrazole scaffolds have shown effective inhibition of calcium-dependent protein kinase in Plasmodium falciparum, with IC50 values indicating strong efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of the compound. The presence of the benzyloxy group and the fluorophenyl ring enhances the lipophilicity and bioavailability of the compound, which are essential for its pharmacological activity.

| Structural Feature | Impact on Activity |

|---|---|

| Benzyloxy Group | Increases lipophilicity |

| Fluorophenyl Substituent | Enhances binding affinity to target kinases |

| Pyrazole Core | Key for kinase inhibition |

Clinical Implications

The potential clinical applications of 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide extend beyond oncology. Its ability to modulate kinase activity may also provide therapeutic avenues in inflammatory diseases and metabolic disorders.

Inflammatory Diseases

Inhibition of specific kinases involved in inflammatory pathways could lead to new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Metabolic Disorders

Given the role of kinases in metabolic regulation, this compound may be explored for its effects on metabolic syndromes by targeting pathways related to insulin signaling and glucose metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carbaldehyde Derivatives

- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (): Structural Differences: Replaces the benzyloxy group with a 4-isopropylbenzyl moiety and lacks the piperidine-4-carboxamide. Biological Activity: Exhibits potent antimicrobial activity against P. aeruginosa and S. aureus (MIC values comparable to ampicillin). The isopropyl group may enhance hydrophobic interactions with bacterial membranes .

1-Benzoyl-3-Arylpyrazole Derivatives

- 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (): Structural Differences: Substitutes the benzyloxy group with a benzoyl moiety and introduces a nitro group on the phenyl ring. Biological Activity: Demonstrates antioxidant and anti-inflammatory properties, attributed to the electron-withdrawing nitro group, which may stabilize radical intermediates. IR and NMR data confirm the aldehyde functionality, which is absent in the target compound .

Piperidine-Linked Pyrazolecarboxamides

- HE67 (N-[(2-Fluorophenyl)methyl]-1-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]piperidine-4-carboxamide) (): Structural Differences: Replaces the pyrazole-benzyloxy group with a pyrrolopyridinyl-ethyl chain. The pyrrolopyridine moiety may enhance π-π stacking interactions in receptor binding . Key Contrast: The absence of a pyrazole-fluorophenyl system in HE67 limits direct structural analogy but highlights the versatility of piperidine-carboxamide scaffolds in drug design.

Chlorophenyl-Substituted Pyrazole-Piperidinones

- 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one () :

- Structural Differences : Substitutes the benzyloxy group with a 4-chlorophenyl group and replaces the carboxamide with a ketone.

- Physicochemical Properties : X-ray crystallography data (e.g., bond angles and torsion parameters) confirm planar pyrazole and twisted piperidine conformations. The ketone group reduces solubility compared to the carboxamide .

- Key Contrast : The chlorophenyl group’s stronger electron-withdrawing effect may alter binding kinetics relative to the benzyloxy substituent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.